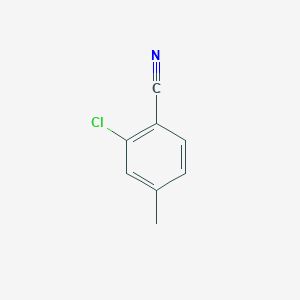

2-Chloro-4-methylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 263769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKWQNMIDLFGETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943990 | |

| Record name | 2-Chloro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21423-84-7 | |

| Record name | 2-Chloro-4-methylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21423-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 21423-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methylbenzonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methylbenzonitrile, identified by the CAS number 21423-84-7 , is a versatile aromatic nitrile that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its unique substitution pattern, featuring a chlorine atom and a methyl group on the benzonitrile framework, imparts a specific reactivity profile that is highly valued in the pharmaceutical and agrochemical industries.[2] This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, reactivity, and key applications, offering a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound is an off-white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 21423-84-7 | [3] |

| Molecular Formula | C₈H₆ClN | [4] |

| Molecular Weight | 151.59 g/mol | [4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 51-55 °C | [3] |

| Boiling Point (Predicted) | 269.7 ± 20.0 °C | [3] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [3] |

| Purity | Typically ≥97% | [1] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. | |

| Storage | Room temperature, in a dry, well-sealed container. | [1] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved through the Sandmeyer reaction , starting from the readily available 2-chloro-4-methylaniline.[5][6] This classic transformation provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.

Synthetic Pathway: The Sandmeyer Reaction

The synthesis proceeds in two main stages: the diazotization of the primary aromatic amine followed by the cyanation reaction catalyzed by a copper(I) salt.

Caption: Synthesis of this compound via the Sandmeyer reaction.

Detailed Experimental Protocol

Materials:

-

2-chloro-4-methylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN) (optional, but recommended for stabilizing the CuCN solution)

-

Ice

-

Water

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Standard laboratory glassware

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, add 2-chloro-4-methylaniline to a solution of concentrated hydrochloric acid and water.

-

Maintain the temperature between 0 and 5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the mixture for an additional 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt. The resulting solution should be kept cold for the next step.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide (and a small amount of sodium cyanide, if desired) in water. Warm the solution gently to aid dissolution and then cool it to below 10 °C.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., in a 50-60 °C water bath) for about an hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the product into an organic solvent such as dichloromethane.

-

Combine the organic layers and wash them with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as an off-white solid.

-

Self-Validation: The identity and purity of the synthesized product should be confirmed by measuring its melting point (expected: 51-55 °C) and through spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with the expected values detailed in the "Spectroscopic Analysis" section below.

Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the three functional groups on the benzene ring: the nitrile, the chlorine atom, and the methyl group. This trifunctional nature makes it a valuable intermediate in organic synthesis.[2]

Key Reactions

-

Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-chloro-4-methylbenzoic acid, another important synthetic intermediate.[7]

-

Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (2-chloro-4-methylbenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This opens up pathways to a different class of derivatives.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles, although the ring is not strongly activated towards this reaction.

-

Reactions of the Methyl Group: The methyl group can undergo oxidation to a carboxylic acid under harsh conditions or be halogenated at the benzylic position using radical initiators.

Applications in Drug Development and Agrochemicals

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[2][8] The nitrile group is a common precursor to tetrazoles, which are important pharmacophores in many drugs. The overall substitution pattern is crucial for the biological activity of the final products. While specific drug names are often proprietary, this intermediate is known to be used in the synthesis of compounds targeting a range of therapeutic areas. In the agrochemical sector, it serves as an intermediate in the production of certain herbicides and pesticides.[2]

Spectroscopic Analysis

Spectroscopic analysis is essential for the structural elucidation and quality control of this compound.

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra for this compound in CDCl₃ are as follows:

-

¹H NMR:

-

A singlet for the methyl protons (CH₃) is expected around 2.4 ppm .

-

The aromatic protons will appear as a set of multiplets or doublets in the range of 7.2-7.6 ppm . The proton ortho to the nitrile group is expected to be the most downfield.

-

-

¹³C NMR:

-

The methyl carbon (CH₃) should appear around 20-22 ppm .[9]

-

The nitrile carbon (C≡N) is expected in the range of 117-120 ppm .[10]

-

The aromatic carbons will resonate between 128-142 ppm . The carbon attached to the chlorine (C-Cl) and the carbon attached to the nitrile group (C-CN) will have distinct chemical shifts.[10]

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

C≡N Stretch: A sharp, strong absorption band characteristic of the nitrile group is expected in the region of 2220-2240 cm⁻¹ .[11]

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹ , can be attributed to the C-Cl stretching vibration.

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are due to the aromatic C-H stretching vibrations.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z 151 . Due to the presence of the chlorine-37 isotope, a smaller peak (M+2) will be seen at m/z 153 with an intensity of approximately one-third of the M⁺ peak.[12]

-

Key Fragments: Common fragmentation pathways include the loss of a chlorine atom (M-35), leading to a peak at m/z 116 , and the loss of HCN (M-27), resulting in a peak at m/z 124 .

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[13]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[13]

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a chemical intermediate of significant value in the fields of pharmaceutical and agrochemical research and development. Its well-defined properties and versatile reactivity, accessible through established synthetic routes like the Sandmeyer reaction, make it a key component in the synthesis of novel and complex molecules. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory and in industrial applications.

References

-

PubChem. 4-Chloro-2-methylbenzonitrile. [Link]

-

PrepChem.com. Synthesis of 2-chloro-4-nitrobenzonitrile. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. [Link]

- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

- Google Patents.

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

ResearchGate. Infrared spectrum of 2-chloro-6-methylbenzonitrile. [Link]

-

PubChem. 2-Chloro-4-methylbenzoic acid. [Link]

-

YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Michigan State University. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. [Link]

-

Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

International Journal of Research in Pharmacy and Chemistry. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Technology Networks. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

AGC Chemicals. Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products. [Link]

-

CrystEngComm (RSC Publishing). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]

-

ResearchGate. Precursors and products from the Sandmeyer reaction. [Link]

-

YouTube. Mass Spectrometry A-Level Fragmentation part 2. [Link]

-

Oregon State University. 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. Mass spectra (and MS-MS), predominant fragmentation patters, structures.... [Link]

-

National Center for Biotechnology Information. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

-

ResearchGate. Structure of 2-chloro-6-methylbenzonitrile. [Link]

Sources

- 1. This compound | 21423-84-7 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 21423-84-7 [chemicalbook.com]

- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. 2-Chloro-4-methylbenzoic acid | C8H7ClO2 | CID 2735755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. agcchem.com [agcchem.com]

- 9. rsc.org [rsc.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. whitman.edu [whitman.edu]

- 13. researchgate.net [researchgate.net]

Physical and chemical properties of 2-Chloro-4-methylbenzonitrile

An In-Depth Technical Guide to 2-Chloro-4-methylbenzonitrile: Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS No. 21423-84-7, is a substituted aromatic nitrile that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2][3] Its unique trifunctional structure—featuring a nitrile group, a chlorine atom, and a methyl group on a benzene ring—offers a versatile platform for chemical modification. This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive exploration of its physicochemical properties, a plausible and detailed synthetic protocol, key reactive characteristics, and its applications in modern chemical research. The insights herein are grounded in established chemical principles to provide a field-proven perspective on leveraging this compound's synthetic potential.

Core Physicochemical Properties

The physical and chemical identity of a compound is fundamental to its application in controlled chemical synthesis. The properties of this compound are summarized below. It typically presents as an off-white crystalline solid, a characteristic that facilitates its handling and storage under standard laboratory conditions.[2]

| Property | Value | Source(s) |

| CAS Number | 21423-84-7 | [1][2][3] |

| Molecular Formula | C₈H₆ClN | [1][3] |

| Molecular Weight | 151.59 g/mol | [1][3] |

| Appearance | Off-white crystalline powder/solid | [2] |

| Melting Point | 51-55 °C | [2] |

| Boiling Point | 269.7 ± 20.0 °C (Predicted) | [2] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [2] |

| Purity | ≥97% | [1] |

| Storage | Sealed in dry, Room Temperature | [2] |

Solubility Profile: While empirical data is sparse, the molecular structure—a largely nonpolar aromatic ring with a moderately polar nitrile group—suggests poor solubility in water. It is expected to be soluble in common organic solvents such as toluene, chloroform, ethyl acetate, and dimethylformamide (DMF). This inferred profile is critical for selecting appropriate solvent systems for reactions and purification processes like recrystallization.

Synthesis and Mechanistic Insights

While multiple pathways to benzonitriles exist, a robust and common industrial method for synthesizing aryl nitriles is the Sandmeyer reaction . This approach is favored for its reliability and the ready availability of aniline precursors. The following protocol describes a plausible synthesis of this compound from 2-chloro-4-methylaniline.

Proposed Synthetic Workflow

The synthesis is a two-step, one-pot process that begins with the diazotization of the primary amine, followed by the introduction of the nitrile group using a copper(I) cyanide catalyst.

Caption: Proposed Sandmeyer synthesis of this compound.

Experimental Protocol

Materials:

-

2-chloro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Cyanide (CuCN)

-

Sodium Cyanide (NaCN) (optional, to stabilize CuCN solution)

-

Toluene or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized water

-

Ice

Procedure:

-

Diazotization (Step 1):

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-methylaniline in a solution of concentrated HCl and water. Cool the mixture to 0-5 °C using an ice-salt bath.

-

Causality: The low temperature is critical to prevent the premature decomposition of the diazonium salt intermediate, which is thermally unstable. The acidic medium is required for the formation of nitrous acid (from NaNO₂) which is the diazotizing agent.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of a clear solution indicates the successful generation of the diazonium salt.

-

-

Sandmeyer Reaction (Step 2):

-

In a separate, larger flask, prepare a solution of copper(I) cyanide in water. If the CuCN is not readily soluble, a small amount of NaCN can be added to form the soluble [Cu(CN)₂]⁻ complex.

-

Expertise: The use of a copper(I) catalyst is a hallmark of the Sandmeyer reaction. The copper facilitates the single-electron transfer mechanism required to displace the dinitrogen gas with the cyanide nucleophile.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the CuCN solution. Vigorous bubbling (evolution of N₂ gas) should be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Workup and Purification:

-

Cool the reaction mixture and transfer it to a separatory funnel. Extract the product into an organic solvent like toluene or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by a saturated brine solution to remove inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by either recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to obtain pure this compound.

-

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity.

Caption: Key reactive sites and potential transformations of the molecule.

-

Nitrile Group: This is often the primary site for transformation.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form 2-chloro-4-methylbenzoic acid, a valuable carboxylic acid intermediate.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to the corresponding primary amine, (2-chloro-4-methylphenyl)methanamine.

-

-

Aromatic Ring: The ring's reactivity towards electrophilic aromatic substitution is influenced by all three substituents. The nitrile and chloro groups are deactivating and meta-directing, while the methyl group is activating and ortho/para-directing. The net effect makes substitution challenging, but reactions like nitration can occur at the position ortho to the methyl group.

-

Methyl Group: The benzylic protons of the methyl group can be targeted for radical halogenation (e.g., using NBS) or oxidation. Strong oxidation (e.g., with KMnO₄) can convert the methyl group to a carboxylic acid, yielding 3-chloro-4-cyanobenzoic acid.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized material is a non-negotiable step in research and development. A multi-technique approach ensures a self-validating system of characterization.

Caption: A typical analytical workflow for quality control and characterization.

Expected Spectral Data

The following data represent the anticipated results from key analytical techniques, based on the known structure of the molecule.

| Technique | Expected Observations | Justification |

| ¹H NMR | 7.2-7.8 ppm (3H, m, Ar-H), 2.4 ppm (3H, s, -CH₃) | Three distinct protons on the aromatic ring and a singlet for the methyl group. |

| ¹³C NMR | ~140-110 ppm (Ar-C), ~118 ppm (-C≡N), ~20 ppm (-CH₃) | Signals corresponding to the nitrile, aromatic, and methyl carbons. |

| FTIR (cm⁻¹) | 2230-2220 (sharp, strong), 3100-3000 (m), 2950-2850 (w), 1600-1450 (m) | C≡N stretch, aromatic C-H stretch, aliphatic C-H stretch, and aromatic C=C stretches, respectively. |

| Mass Spec (EI) | m/z 151 (M⁺), 153 (M⁺+2) in ~3:1 ratio | Molecular ion peak and its isotope peak, characteristic of a monochlorinated compound. |

Applications in Research and Development

This compound is not an end-product but a valuable building block. Substituted benzonitriles are prevalent motifs in a wide range of biologically active compounds.[4]

-

Pharmaceutical Synthesis: The molecule can serve as a starting point for creating active pharmaceutical ingredients (APIs). For instance, the nitrile can be converted into a tetrazole ring, a common bioisostere for a carboxylic acid, which is a feature in many drugs (e.g., sartans). The chloro and methyl groups provide steric and electronic handles to tune binding affinity and pharmacokinetic properties.

-

Agrochemical Development: Similar to pharmaceuticals, the development of novel herbicides and pesticides often relies on functionalized aromatic cores.[5] This compound provides a scaffold that can be elaborated into more complex structures for screening and optimization.

-

Materials Science: Nitrile-containing aromatic compounds can be used in the synthesis of polymers and specialty materials with desirable thermal or electronic properties.

Safety and Handling Protocols

Proper handling of this compound is essential due to its potential health hazards.

| Hazard Type | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Signal Word | Warning |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Conclusion

This compound is a chemical intermediate of significant value, characterized by its well-defined physical properties and versatile reactivity. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and novel materials is clear. By understanding its synthesis, handling requirements, and chemical behavior as detailed in this guide, researchers can effectively and safely unlock its full potential as a foundational building block for chemical innovation.

References

-

Aromalake Chemical Co., Ltd. This compound. [Link]

-

Chemsrc. 4-Chloro-2-methylbenzonitrile: A Versatile Intermediate for Organic Synthesis and Advanced Materials. [Link]

Sources

An In-Depth Technical Guide to 2-Chloro-4-methylbenzonitrile

This guide provides a comprehensive technical overview of 2-Chloro-4-methylbenzonitrile, a key aromatic building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular characteristics, synthesis, and applications, grounding all claims in verifiable scientific data.

Core Molecular Profile

This compound is a disubstituted benzonitrile featuring a chlorine atom at the second position and a methyl group at the fourth position of the benzene ring, relative to the nitrile functional group. This specific arrangement of substituents dictates its reactivity and utility in organic synthesis.

Molecular Structure and Weight

The structural architecture is fundamental to the compound's chemical behavior. The electron-withdrawing nature of the nitrile and chloro groups, combined with the electron-donating methyl group, creates a unique electronic profile on the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Molecular Structure Visualization

The following diagram illustrates the connectivity and spatial arrangement of atoms within the this compound molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data provides the foundational parameters for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClN | [1] |

| Molecular Weight | 151.59 g/mol | [1] |

| CAS Number | 21423-84-7 | [1][2] |

| Physical Form | Crystalline Powder / Solid | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 269.7 ± 20.0 °C (Predicted) | [1] |

| Density | 1.19 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Synthesis and Reactivity Insights

The synthesis of this compound is a critical aspect for its application. A common and reliable method involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for introducing cyano groups.

Exemplary Synthesis Protocol: Sandmeyer Reaction

This protocol outlines the conversion of 2-chloro-4-methylaniline to the target nitrile. The choice of this precursor is strategic; its amino group is readily diazotized, providing a versatile intermediate for nucleophilic substitution.

Workflow: Synthesis via Diazotization-Cyanation

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Diazotization: 2-chloro-4-methylaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature to form the unstable diazonium salt. The low temperature is critical to prevent premature decomposition of the diazonium intermediate.

-

Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN). The copper catalyst facilitates the displacement of the diazonium group by the cyanide nucleophile, releasing nitrogen gas.

-

Work-up and Purification: Upon reaction completion, the product is typically extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. Spectroscopic methods provide a molecular fingerprint.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional groups. For this compound, a sharp, strong absorption band is expected around 2220-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration.[3] Additional peaks corresponding to C-H bonds of the methyl group and aromatic ring, as well as the C-Cl stretch, will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide information on the electronic environment of the hydrogen atoms. One would expect to see a singlet for the methyl (CH₃) protons and distinct signals in the aromatic region for the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 151.59 g/mol .[4] Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be observed.

Applications in Drug Development and Research

This compound is not merely a laboratory chemical but a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings.

Its derivatives have been explored in various therapeutic areas. For instance, substituted benzonitriles are scaffolds found in inhibitors of enzymes and modulators of receptors. The specific chlorine and methyl substitution pattern can be crucial for achieving desired potency and selectivity by influencing how the molecule fits into the binding pocket of a biological target.

Safety and Handling

As with any chemical reagent, proper handling is essential. This compound is classified as harmful and an irritant.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

References

-

PubChem. 2-Chloro-4-fluoro-3-methylbenzonitrile. National Center for Biotechnology Information.

-

ChemicalBook. This compound CAS#: 21423-84-7.

-

Biotuva Life Sciences. This compound.

-

PubChem. 2-Chloro-4-[(2-methylpropyl)amino]benzonitrile. National Center for Biotechnology Information.

-

PubChem. 4-Chloro-2-methylbenzonitrile. National Center for Biotechnology Information.

-

ChemicalBook. This compound | 21423-84-7.

-

Lizhuo. 2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2.

-

Sigma-Aldrich. 2-Chloro-4-hydroxybenzonitrile 98.

-

PubChem. 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile. National Center for Biotechnology Information.

-

Sigma-Aldrich. This compound.

-

PubChem. 2-Chloro-4-hydroxybenzonitrile. National Center for Biotechnology Information.

-

Malaysian Journal of Analytical Sciences. SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.

Sources

- 1. This compound CAS#: 21423-84-7 [m.chemicalbook.com]

- 2. This compound | 21423-84-7 [chemicalbook.com]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-4-hydroxybenzonitrile | C7H4ClNO | CID 592797 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-4-methylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Chloro-4-methylbenzonitrile (CAS No. 21423-84-7), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the accurate determination of these fundamental physical properties. We will explore the theoretical underpinnings of phase transitions, present collated experimental and predicted data, and provide detailed, self-validating protocols for their experimental determination. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a chlorinated and methylated benzene ring with a nitrile functional group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules with potential biological activity. Accurate knowledge of its physical properties, such as melting and boiling points, is paramount for its purification, handling, and use in subsequent chemical reactions. These properties are also critical indicators of sample purity.

Physicochemical Properties of this compound

The melting and boiling points of a compound are dictated by the strength of its intermolecular forces. In the case of this compound, these are primarily dipole-dipole interactions due to the polar nitrile and chloro groups, as well as van der Waals forces. The nitrile group, with its significant dipole moment, contributes to a relatively high boiling point for a molecule of its size.

Collated Data

The following table summarizes the available data for the melting and boiling points of this compound. It is important to note the distinction between experimentally determined and computationally predicted values.

| Physical Property | Value | Data Type | Source |

| Melting Point | 51-55 °C | Experimental | ChemicalBook[1][2] |

| Boiling Point | 269.7 ± 20.0 °C | Predicted | ChemicalBook[1][2] |

It is crucial for researchers to be aware of the potential for variations in these values due to impurities. The presence of even small amounts of impurities can lead to a depression and broadening of the melting point range.[3][4]

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a widely accepted and reliable technique for determining the melting point of a crystalline solid like this compound.[3]

Principle of the Capillary Method

A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube. This tube is then heated in a controlled manner in a melting point apparatus, which typically consists of a heated block and a means of observing the sample. The temperatures at which the first signs of melting are observed and at which the entire sample has turned into a liquid are recorded as the melting point range.[5]

Detailed Experimental Protocol

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

-

Invert the capillary tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup:

-

Use a calibrated melting point apparatus.

-

Insert the capillary tube containing the sample into the designated slot in the heating block.

-

Ensure a clear line of sight to the sample through the viewing lens.

-

-

Measurement:

-

For an unknown sample, a rapid preliminary heating can be performed to get an approximate melting point.

-

For an accurate determination, start heating the block at a slow, controlled rate (approximately 1-2 °C per minute) when the temperature is about 10-15 °C below the expected melting point.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating at the same rate and record the temperature at which the last crystal melts (T2).

-

The melting point is reported as the range T1-T2.

-

Visualizing the Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination via the Capillary Method.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since no experimental boiling point at atmospheric pressure is readily available for this compound, and the predicted value is high, a micro-boiling point determination method is recommended to minimize thermal decomposition and the use of a large amount of substance.

Principle of Micro-Boiling Point Determination

This method involves heating a small amount of the liquid in a small test tube along with an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the liquid displaces the remaining air. Upon cooling, the vapor pressure inside the capillary drops, and the liquid is drawn into it. The temperature at which the liquid enters the capillary tube is the boiling point.

Detailed Experimental Protocol

-

Apparatus Setup:

-

Place a small amount (a few drops) of this compound into a small test tube (e.g., a Durham tube).

-

Take a capillary tube and seal one end. Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Attach the test tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.

-

Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a beaker of a suitable heating liquid on a hot plate).

-

-

Measurement:

-

Heat the bath gently and stir continuously to ensure even heat distribution.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed. This indicates that the vapor of the substance is escaping.

-

Turn off the heat and allow the apparatus to cool slowly while stirring.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature. This is the boiling point of the liquid.

-

Visualizing the Micro-Boiling Point Determination Workflow

Caption: Workflow for Micro-Boiling Point Determination.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.[6][7][8][9][10]

Conclusion

The accurate determination of the melting and boiling points of this compound is essential for its effective use in research and development. This guide has provided a consolidated source of its known physical properties and detailed, reliable protocols for their experimental verification. By understanding the principles behind these measurements and adhering to safe laboratory practices, researchers can ensure the quality and integrity of their work with this important chemical intermediate.

References

-

Melting point determination. Available at: [Link]

-

Melting point determination | Edisco. Available at: [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis - Mettler Toledo. Available at: [Link]

-

Melting point determination - SSERC. Available at: [Link]

-

Using Melting Point to Determine Purity of Crystalline Solids. Available at: [Link]

Sources

- 1. This compound CAS#: 21423-84-7 [m.chemicalbook.com]

- 2. 21423-84-7 | CAS DataBase [m.chemicalbook.com]

- 3. edisco.it [edisco.it]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. chm.uri.edu [chm.uri.edu]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. synquestlabs.com [synquestlabs.com]

2-Chloro-4-methylbenzonitrile safety data sheet (MSDS) information

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-methylbenzonitrile

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of chemical safety is not merely a regulatory hurdle but a cornerstone of scientific integrity and experimental success. This guide provides a detailed examination of the safety profile, handling protocols, and emergency procedures for this compound (CAS No. 21423-84-7), a compound whose utility in synthesis is matched by its potential hazards. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data sheet points and instead offer a narrative grounded in causality, ensuring that every procedural recommendation is understood in the context of its underlying chemical and toxicological principles.

Chemical and Toxicological Profile

This compound is a substituted aromatic nitrile, a class of compounds recognized for its reactivity and physiological effects. The nitrile group (-C≡N) is a key functional moiety that can undergo various chemical transformations, but it also presents toxicological concerns, as some nitriles can release cyanide in vivo. While the toxicological properties of this specific compound have not been exhaustively investigated, the available data necessitates a cautious and well-informed approach.[1]

Identification

| Identifier | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 21423-84-7 | [2][3] |

| Molecular Formula | C₈H₆ClN | [4] |

| Molecular Weight | 151.6 g/mol | |

| Synonyms | Not extensively listed | |

| Physical Form | Off-white crystalline powder / Solid | [2] |

GHS Hazard Classification: A Systemic Threat Assessment

The Globally Harmonized System (GHS) provides a clear and universal language for hazard communication. For this compound, the classification points to a multi-faceted risk profile requiring robust control measures.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This data is synthesized from multiple sources indicating a consensus on the primary hazards.[4][5][6]

The causality behind these classifications is rooted in the compound's chemical nature. Its ability to cause skin and eye irritation is typical for many chlorinated aromatic compounds. The systemic toxicity (oral, dermal, inhalation) underscores the importance of preventing any direct physical contact or aerosol generation, as the compound can be readily absorbed into the body through multiple routes.

Caption: GHS Hazard Profile and Corresponding Personal Protective Equipment (PPE).

Laboratory Handling and Engineering Controls

The principle of ALARA (As Low As Reasonably Achievable) must govern all interactions with this compound. The primary defense is a combination of engineering controls and meticulous personal protective equipment (PPE) protocols.

Engineering Controls: The First Line of Defense

The "harmful if inhaled" classification (H332) makes the use of a certified chemical fume hood mandatory for all operations that involve handling the solid powder or solutions.[7] This includes weighing, transferring, and preparing solutions. The causality is simple: a fume hood contains aerosols and dust, preventing them from entering the researcher's breathing zone. Furthermore, facilities must be equipped with readily accessible eyewash stations and safety showers.[1][8] Their proximity is critical for rapid decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

-

Eye and Face Protection : Chemical safety goggles are required at a minimum.[8] Given the "causes serious eye irritation" warning (H319), a face shield should be worn in conjunction with goggles when there is a risk of splashing or dust generation.

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat to prevent skin contact.[1][8] Contaminated clothing must be removed immediately and washed before reuse.[1] The rationale is to prevent dermal absorption, which is a significant route of exposure for this compound (H312).

-

Respiratory Protection : If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator is necessary.[9] This should be determined by a formal risk assessment conducted by safety professionals.

Emergency Procedures: A Protocol for Proactive Response

A self-validating safety system requires robust, well-rehearsed emergency protocols. In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

First-Aid Measures: Immediate Decontamination

The following step-by-step protocols are essential and should be posted in any laboratory where the compound is handled.

Experimental Protocol: Emergency First Aid

-

Inhalation :

-

Immediately move the exposed individual to fresh air.[1][10]

-

If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[1][10]

-

Seek immediate medical attention.[10]

-

Causality : Rapid removal from the contaminated atmosphere is crucial to prevent further absorption and limit respiratory tract irritation.

-

-

Skin Contact :

-

Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1][11][12]

-

If skin irritation occurs or persists, seek medical attention.[11]

-

Causality : Thorough washing is required to physically remove the chemical from the skin surface, minimizing local irritation and preventing systemic absorption.

-

-

Eye Contact :

-

Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[1][11]

-

Remove contact lenses if present and easy to do so. Continue rinsing.[8]

-

Seek immediate medical attention, preferably from an ophthalmologist.[13]

-

Causality : The "serious eye irritation" classification implies a risk of significant damage. Immediate and prolonged irrigation is the only effective way to remove the chemical and reduce the severity of the injury.

-

-

Ingestion :

-

Rinse the mouth thoroughly with water.[8]

-

Do NOT induce vomiting.[1]

-

If the person is conscious and alert, give 2-4 cupfuls of water or milk to drink.[1]

-

Causality : Inducing vomiting can cause aspiration of the chemical into the lungs, leading to further damage. Dilution with water is a safer initial step while awaiting professional medical care.

-

Accidental Release Measures

A spill of this compound powder presents both an inhalation and a contact hazard.

Experimental Protocol: Spill Cleanup

-

Evacuation and Ventilation : Evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated (if safe to do so) and that all ignition sources are removed.[7]

-

Personal Protection : Don appropriate PPE, including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat before attempting cleanup.

-

Containment and Cleanup :

-

Decontamination : Clean the spill area thoroughly with soap and water.

-

Disposal : Dispose of the waste material as hazardous waste in accordance with all local, regional, and national regulations.[13]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. This compound CAS#: 21423-84-7 [m.chemicalbook.com]

- 3. This compound | 21423-84-7 [chemicalbook.com]

- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. 4-CHLORO-2-METHYLBENZONITRILE - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Proper handling and storage of 2-Chloro-4-methylbenzonitrile

An In-depth Technical Guide to the Proper Handling and Storage of 2-Chloro-4-methylbenzonitrile

Introduction

This compound is a substituted benzonitrile compound utilized as a key intermediate in the synthesis of various chemical entities, particularly within the pharmaceutical and agrochemical sectors. Its chemical structure lends it to a variety of organic reactions, making it a valuable building block for drug discovery and development professionals. However, the reactivity and toxicological profile of this compound necessitate a comprehensive understanding and strict adherence to proper handling and storage protocols. This guide provides an in-depth, experience-driven framework for researchers and scientists to manage this compound safely and effectively, ensuring both personnel safety and experimental integrity.

Section 1: Compound Profile and Hazard Identification

A foundational principle of laboratory safety is a thorough understanding of the substance's intrinsic properties and associated hazards. This knowledge informs every subsequent decision, from the selection of personal protective equipment to the design of emergency response plans.

Physicochemical Properties

The physical characteristics of this compound dictate its behavior under laboratory conditions. As a solid crystalline powder, the primary route of unintended exposure during handling is through the inhalation of fine dust or direct skin contact.

| Property | Value | Reference |

| CAS Number | 21423-84-7 | [1][2][3] |

| Molecular Formula | C₈H₆ClN | [4] |

| Molecular Weight | 151.59 g/mol | [4] |

| Appearance | Off-white crystalline powder | [1] |

| Melting Point | 51-55 °C | [1] |

| Boiling Point | 269.7 ± 20.0 °C (Predicted) | [1] |

| Storage Temperature | Room Temperature | [1][3] |

Toxicological Profile and GHS Classification

This compound is classified as hazardous. The Globally Harmonized System (GHS) provides a universal framework for understanding these dangers.

-

Signal Word: Warning [3]

-

GHS Pictogram:

- (GHS07)[3]

-

Hazard Statements (H-Statements): [3]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

Expert Insight: The combination of these H-statements points to a compound that is a multi-route irritant and toxicant. The nitrile group can, under certain metabolic conditions or upon combustion, release cyanide, which is a potent inhibitor of cellular respiration.[5] Therefore, preventing inhalation of dust and any skin contact is of paramount importance. The respiratory irritation hazard (H335) underscores the critical need for localized exhaust ventilation.

Section 2: Risk Assessment and Control Measures

Before any procedure involving this compound, a formal risk assessment must be conducted. This process involves identifying the hazards, evaluating the risks of the specific experimental procedure, and implementing control measures to mitigate those risks.

Engineering Controls

Engineering controls are the first and most effective line of defense as they physically isolate the researcher from the hazard.

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving this compound solid or its solutions must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable due to the H332 (Harmful if inhaled) and H335 (May cause respiratory irritation) classifications.[3]

-

Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[8] Ensure that eyewash stations and safety showers are readily accessible and located near the workstation.[8][9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the individual and the chemical. The choice of PPE must be specific to the hazards posed by this compound.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8][9] A face shield should be worn in addition to goggles when there is a risk of splashing, such as during the transfer of solutions.

-

Skin Protection:

-

Gloves: Wear nitrile gloves that have been inspected for integrity before use. Given that the compound is harmful in contact with skin (H312), double-gloving is a prudent measure, especially for prolonged procedures.

-

Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and personal clothing.

-

-

Respiratory Protection: For routine operations within a functioning fume hood, additional respiratory protection is typically not required. However, if a situation arises where fume hood use is not possible or during a large spill cleanup, a NIOSH/MSHA-approved respirator with a particulate filter conforming to EN 143 should be used.[8]

Section 3: Standard Operating Procedures for Safe Handling

Adherence to a validated Standard Operating Procedure (SOP) minimizes variability and risk. The causality behind each step is crucial for fostering a deep-rooted safety culture.

Protocol for Weighing and Transferring Solid

-

Preparation: Don all required PPE (goggles, lab coat, gloves) and ensure the chemical fume hood sash is at the appropriate working height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place the stock container of this compound, a clean spatula, and the receiving vessel within the fume hood.

-

Transfer: Carefully open the stock container. Using the spatula, gently transfer the required amount of the crystalline powder to the weigh boat.

-

Causality: Avoid scooping aggressively or dropping the powder from a height. These actions generate fine dust, which increases the risk of inhalation (H332, H335).[9]

-

-

Closure: Securely close the stock container immediately after dispensing.

-

Causality: This minimizes the exposure time of the bulk chemical to the atmosphere and prevents accidental spills.

-

-

Addition: Carefully transfer the weighed solid into the designated reaction vessel or flask.

-

Decontamination: Decontaminate the spatula and weigh boat according to your institution's hazardous waste guidelines.

-

Final Wash: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[6][9]

Section 4: Proper Storage Protocols

The long-term stability and safety of chemical reagents are contingent upon correct storage. Improper storage can lead to degradation of the compound, pressure buildup, or dangerous reactions.

Storage Conditions

-

Container: Keep the container tightly closed to prevent atmospheric moisture ingress and sublimation.[9][10][11]

-

Location: Store in a cool, dry, and well-ventilated area designated for chemical reagents.[9][11]

-

Environment: The compound should be stored sealed in a dry environment at room temperature.[1]

Chemical Incompatibilities

Separating incompatible chemicals is a critical aspect of preventing laboratory accidents. This compound must be stored away from:

-

Strong Oxidizing Agents: These substances can react violently with organic nitriles, potentially leading to fire or explosion.[8][9]

-

Strong Acids and Bases: Contact with strong acids or bases can catalyze hydrolysis of the nitrile group, potentially generating heat and hazardous byproducts.[5]

Caption: Logical diagram for proper storage and segregation.

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure. All personnel must be familiar with these procedures.

Spill Management

The response to a spill depends on its scale. A workflow for managing a solid spill is outlined below.

Caption: Workflow for responding to a solid chemical spill.

Key Spill Protocol Steps:

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.[7] Avoid breathing dust by preventing its formation.[7][9]

-

Containment: Prevent the substance from entering drains.[7]

-

Cleanup: For minor spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[9] Avoid any actions that create dust.

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

-

Inhalation: If inhaled, immediately move the person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: If on skin, immediately wash with plenty of soap and water for at least 15 minutes.[6][9] Remove all contaminated clothing and wash it before reuse.[9] Seek medical attention if irritation develops or persists.

-

Eye Contact: If in eyes, rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do so.[6][9] Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water.[9] Do NOT induce vomiting. Call a poison control center or physician immediately for guidance.[6][9]

Section 6: Waste Disposal

All waste containing this compound, whether it is excess reagent, contaminated materials, or reaction byproducts, must be treated as hazardous waste.

-

Containerization: Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Labeling: The label must clearly state "Hazardous Waste" and list the chemical contents.

-

Disposal: Dispose of the waste through an approved and licensed waste disposal company.[6][7][9] Adhere strictly to all local, state, and federal environmental regulations.[5][12] Never dispose of this chemical down the drain or in regular trash.

Conclusion

The safe and effective use of this compound in a research and development setting is achievable through a combination of robust knowledge, diligent preparation, and strict adherence to established protocols. By understanding the compound's specific hazards and implementing the multi-layered control measures detailed in this guide—from engineering controls and PPE to meticulous handling and emergency preparedness—scientists can protect themselves and their colleagues while advancing their critical work. A proactive and informed approach to safety is the cornerstone of scientific integrity and innovation.

References

-

2-chloro-4-fluoro-3-methylbenzonitrile CAS NO.796600-15-2 . Chemfun. [Link]

-

4-Chloro-2-methylbenzonitrile . PubChem. [Link]

-

2-CHLORO-4-NITROBENZONITRILE | CAS#:28163-00-0 . Chemsrc. [Link]

-

Chemical Properties of Benzonitrile, 2-chloro- (CAS 873-32-5) . Cheméo. [Link]

Sources

- 1. This compound CAS#: 21423-84-7 [m.chemicalbook.com]

- 2. This compound | 21423-84-7 [chemicalbook.com]

- 3. This compound | 21423-84-7 [sigmaaldrich.com]

- 4. 4-Chloro-2-methylbenzonitrile | C8H6ClN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-CHLORO-4-NITROBENZONITRILE | CAS#:28163-00-0 | Chemsrc [chemsrc.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. file.medchemexpress.com [file.medchemexpress.com]

Foreword: Strategic Importance of 2-Chloro-4-methylbenzonitrile

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methylbenzonitrile

This compound is a substituted aromatic nitrile that serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique arrangement of chloro, methyl, and cyano functional groups makes it a valuable intermediate in the pharmaceutical and agrochemical industries.[1][2] The nitrile group is a versatile precursor for conversion into amines, amides, carboxylic acids, and ketones, while the chloro and methyl groups provide steric and electronic properties that are crucial for tuning the biological activity and physical properties of target molecules.[3][4][5] This guide provides an in-depth analysis of the principal synthetic pathways to this key intermediate, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for researchers and drug development professionals.

Part 1: The Sandmeyer Reaction Pathway: A Classic Transformed

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, remains a cornerstone of aromatic chemistry for converting primary aryl amines into a variety of functional groups via a diazonium salt intermediate.[6][7] This method is particularly effective for introducing a cyano group onto an aromatic ring, a transformation that is otherwise challenging.

Mechanistic Rationale

The reaction proceeds in two distinct, critical stages:

-

Diazotization: The starting material, 2-amino-5-chlorotoluene (3-chloro-4-methylaniline), is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt.[8] The low temperature is crucial to prevent the highly unstable diazonium salt from prematurely decomposing.

-

Copper-Catalyzed Cyanation: The resulting diazonium salt is then introduced to a solution of a copper(I) cyanide (CuCN).[8][9] The reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6][7] A single-electron transfer from the copper(I) catalyst to the diazonium salt initiates the formation of an aryl radical and the evolution of nitrogen gas (N₂), a thermodynamically highly favorable process that drives the reaction forward. The aryl radical then reacts with the cyanide bound to a copper(II) species to form the final benzonitrile product and regenerate the copper(I) catalyst.[6]

Graphical Representation: Sandmeyer Reaction Mechanism

Caption: The Sandmeyer reaction pathway from aniline to benzonitrile.

Detailed Experimental Protocol: Sandmeyer Synthesis

Materials:

-

2-Amino-5-chlorotoluene (3-chloro-4-methylaniline)

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Copper(I) Cyanide (CuCN)

-

Potassium Cyanide (KCN) (optional, to stabilize CuCN solution)

-

Deionized Water

-

Toluene or Dichloromethane (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2-amino-5-chlorotoluene (1.0 eq) in a mixture of concentrated HCl and water at room temperature.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Separately, prepare a solution of NaNO₂ (1.05 eq) in deionized water.

-

Add the NaNO₂ solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 20-30 minutes at 0–5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper and quenched with a small amount of urea if necessary.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of CuCN (1.2 eq) and KCN (1.2 eq, if used) in water. Warm the solution gently to ensure complete dissolution, then cool it to room temperature.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. The addition rate should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat it gently to 50–60 °C for 1 hour to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the product with toluene or dichloromethane (3x volumes).

-

Combine the organic layers and wash them sequentially with dilute NaOH solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

-

Part 2: Palladium-Catalyzed Cyanation: A Modern Approach

Transition-metal-catalyzed cross-coupling reactions have revolutionized organic synthesis. For cyanation, palladium-based catalysts offer a powerful alternative to the Sandmeyer reaction, often proceeding under milder conditions with broader functional group tolerance and avoiding the use of stoichiometric copper salts.[10][11]

Mechanistic Rationale

The palladium-catalyzed cyanation of aryl chlorides is a highly efficient process.[12] The catalytic cycle generally involves three key steps:

-

Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl chloride (e.g., 1,2-dichloro-4-methylbenzene) to form an Ar-Pd(II)-Cl intermediate. This is often the rate-limiting step for less reactive aryl chlorides.

-

Transmetalation: The cyanide source, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), exchanges a cyanide ion with the halide on the palladium complex.[13] The use of non-toxic cyanide sources like K₄[Fe(CN)₆] is a significant advantage over traditional, highly toxic reagents like KCN or Zn(CN)₂.[14]

-

Reductive Elimination: The Ar-Pd(II)-CN intermediate eliminates the final product, this compound, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical for the efficiency of the catalyst, with sterically demanding, electron-rich phosphine ligands often being employed to facilitate the challenging oxidative addition of aryl chlorides.[11]

Graphical Representation: Pd-Catalyzed Cyanation Cycle

Caption: Catalytic cycle for palladium-catalyzed cyanation of an aryl chloride.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

-

1-Bromo-2-chloro-4-methylbenzene or 1,2-dichloro-4-methylbenzene (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., 1-2 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos, or dppf) (2-4 mol%)

-

Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5-0.7 eq)

-

Potassium Acetate (KOAc) or another base

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask or reaction vial, add the palladium precatalyst, the phosphine ligand, and K₄[Fe(CN)₆]·3H₂O.

-

Add the aryl halide (1-bromo-2-chloro-4-methylbenzene is generally more reactive than the dichloro analogue). If the aryl halide is a solid, add it at this stage.

-

Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Through the septum, add the degassed solvent system (e.g., a 1:1 mixture of dioxane and a 0.05 M aqueous solution of KOAc).[12]

-

If the aryl halide is a liquid, add it via syringe at this point.

-

Stir the reaction mixture vigorously.

-

-

Reaction and Monitoring:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute it with ethyl acetate.

-

Filter the mixture through a pad of celite to remove insoluble salts and the catalyst. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Part 3: Alternative Pathway: Dehydration of Aldoximes

Mechanistic Rationale

-

Oxime Formation: 2-Chloro-4-methylbenzaldehyde is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base. The aldehyde carbonyl undergoes nucleophilic attack by the hydroxylamine, followed by dehydration to form the 2-chloro-4-methylbenzaldehyde oxime.

-

Dehydration: The resulting aldoxime is then treated with a dehydrating agent (e.g., acetic anhydride, thionyl chloride, or various modern reagents) to eliminate a molecule of water, yielding the nitrile.

Graphical Representation: Aldoxime Dehydration Workflow

Caption: Two-step synthesis of benzonitriles via an aldoxime intermediate.

Detailed Experimental Protocol: Aldoxime Dehydration

Materials:

-

2-Chloro-4-methylbenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or Pyridine (as base)

-

Ethanol/Water solvent system

-

Thionyl Chloride (SOCl₂) or Acetic Anhydride

-

Dichloromethane or Toluene

Procedure:

-